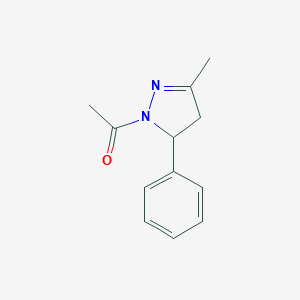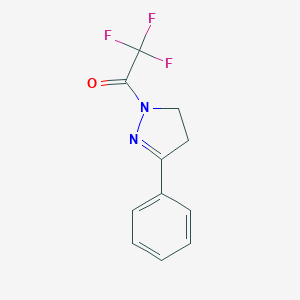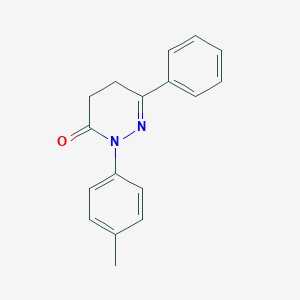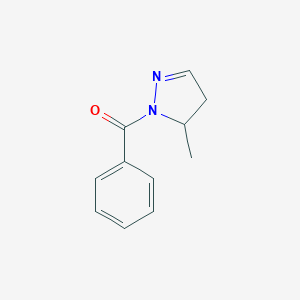![molecular formula C24H24FNO5S B257838 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.
作用機序
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell development and function. Upon binding to the B cell receptor (BCR), BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of several signaling pathways that promote B cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to downstream inhibition of these signaling pathways, ultimately leading to apoptosis of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. In addition to its anti-tumor effects, TAK-659 has been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of T cell function. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of using TAK-659 in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell signaling pathways. In addition, TAK-659 has been shown to have favorable pharmacokinetic properties, which makes it a good candidate for in vivo studies. However, one limitation of using TAK-659 is its potential off-target effects, which could lead to unwanted side effects in vivo.
将来の方向性
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that include TAK-659, as preclinical studies have shown that TAK-659 has synergistic effects when used in combination with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to TAK-659, which could help identify patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, with the ultimate goal of developing a new treatment option for B cell malignancies.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 5-(4-fluorophenyl)-2-furanmethanol to form the corresponding alcohol, which is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The aldehyde is then reacted with thioacetic acid to form the thioacetal, which is oxidized to the corresponding sulfoxide using hydrogen peroxide. Finally, the sulfoxide is reacted with N-chlorosuccinimide to form TAK-659.
科学的研究の応用
TAK-659 has been shown to be effective in preclinical studies against various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). TAK-659 inhibits BTK activity, which leads to downstream inhibition of several signaling pathways that are critical for B cell survival and proliferation. In addition, TAK-659 has been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
特性
製品名 |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide |
|---|---|
分子式 |
C24H24FNO5S |
分子量 |
457.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO5S/c1-17-4-2-3-5-22(17)30-15-24(27)26(20-12-13-32(28,29)16-20)14-21-10-11-23(31-21)18-6-8-19(25)9-7-18/h2-11,20H,12-16H2,1H3 |
InChIキー |
XJWLIFYHHJHTBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
正規SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)